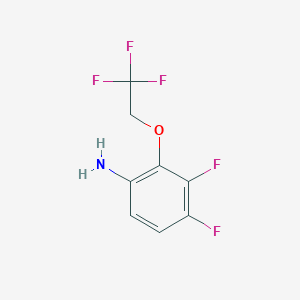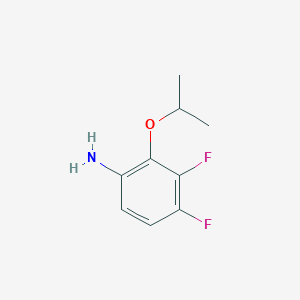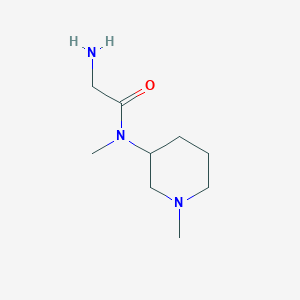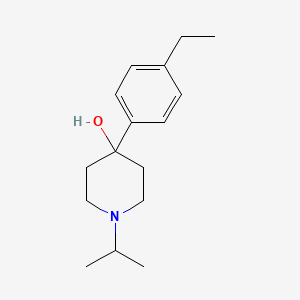
3-(4-Ethylphenyl)-3-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with an ethyl group at the para position and a pentanol chain attached to the third carbon of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-3-pentanol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 4-ethylbromobenzene with magnesium in anhydrous ether. This forms 4-ethylphenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with pentanal in an anhydrous ether solution, leading to the formation of this compound after hydrolysis.
The reaction conditions for the Grignard reaction include maintaining an anhydrous environment and controlling the temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Handling of Reagents: Using large quantities of 4-ethylbromobenzene, magnesium, and pentanal.
Automated Reaction Systems: Employing automated systems to control reaction conditions precisely.
Purification: Utilizing distillation or recrystallization techniques to purify the final product.
化学反応の分析
Types of Reactions
3-(4-Ethylphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Ethylphenyl)-3-pentanone or 3-(4-Ethylphenyl)pentanoic acid.
Reduction: Formation of 3-(4-Ethylphenyl)pentane.
Substitution: Formation of halogenated derivatives such as 4-bromo-3-(4-ethylphenyl)-3-pentanol.
科学的研究の応用
3-(4-Ethylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 3-(4-Ethylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can interact with hydrophobic pockets within proteins, affecting their function.
類似化合物との比較
Similar Compounds
3-(4-Methylphenyl)-3-pentanol: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Propylphenyl)-3-pentanol: Similar structure but with a propyl group instead of an ethyl group.
3-(4-Isopropylphenyl)-3-pentanol: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
3-(4-Ethylphenyl)-3-pentanol is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct physical and chemical properties compared to its analogs.
特性
IUPAC Name |
3-(4-ethylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-11-7-9-12(10-8-11)13(14,5-2)6-3/h7-10,14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPYQMPVKCBUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B7866559.png)





